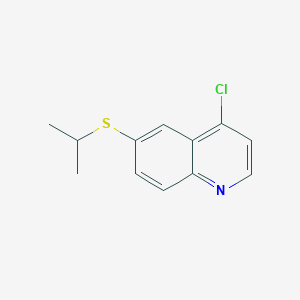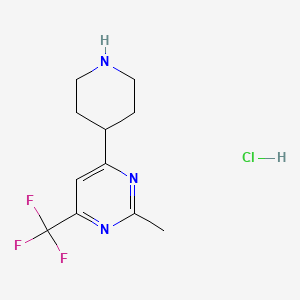
Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate
Übersicht
Beschreibung
Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate is a biochemical used for proteomics research . It has a molecular formula of C10H9Br2NO4 and a molecular weight of 366.99 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H9Br2NO4 . The compound has a complexity of 300 and a covalently-bonded unit count of 1 . It has a topological polar surface area of 78.6Ų .Physical And Chemical Properties Analysis
This compound has a molecular weight of 366.99 . It has a heavy atom count of 17, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . The compound has a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen
Alkylation and Acylation Applications
- Alkylation and Acylation of Phenol with Methyl Acetate : A study explored the feasibility of using methyl acetate for both methylation and acylation of phenol. This research is significant for understanding the chemical behavior and potential applications of similar compounds, including Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate (Shanmugapriya et al., 2004).
Prototropy and Radical Scavenging Activity
- Prototropy and Radical Scavenging Activity : Another study investigated Schiff bases related to this compound. It focused on solvent and temperature dependence of prototropy and scavenging activities, highlighting potential medicinal and food industry applications (Kaştaş et al., 2017).
Anaerobic Ether Cleavage
- Anaerobic Ether Cleavage Mechanism : Research on the biodegradation process of 2-phenoxyethanol, which is structurally similar to this compound, sheds light on the mechanisms of anaerobic ether cleavage. This is crucial for understanding the environmental impact and degradation pathways of such compounds (Speranza et al., 2002).
Electrochemical Oxidation
- Electrochemical Oxidation Studies : The electrochemical behavior of phenolic compounds, closely related to this compound, was examined. This research offers insights into the electrochemical properties and potential applications in energy storage or conversion systems (Richards & Evans, 1977).
Cyclization Reactions in Synthesis
- Cyclization Reactions : A study on the cyclization reaction using palladium catalysis, involving compounds similar to this compound, is relevant for synthetic chemistry applications, including the synthesis of complex organic molecules (Tsuji et al., 1980).
Methylene Acetoxylation Process
- Methylene Acetoxylation of Butanamides : The acetoxylation process of methylene to produce carbamoyl acetate derivatives highlights potential applications in organic synthesis and pharmaceuticals (Liu et al., 2011).
Eigenschaften
IUPAC Name |
methyl 2-(2,4-dibromo-6-carbamoylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO4/c1-16-8(14)4-17-9-6(10(13)15)2-5(11)3-7(9)12/h2-3H,4H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSBTFWVCCYGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1Br)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



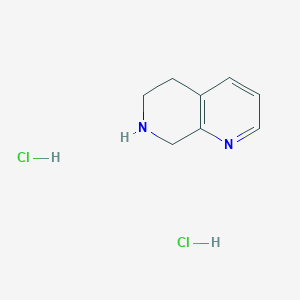
![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)

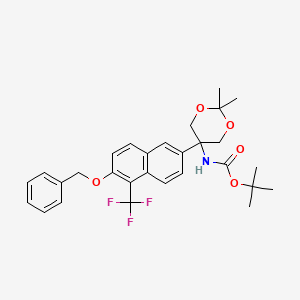


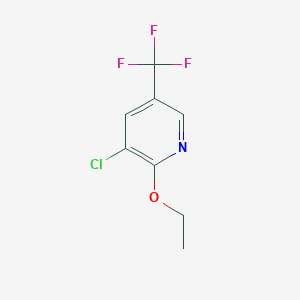
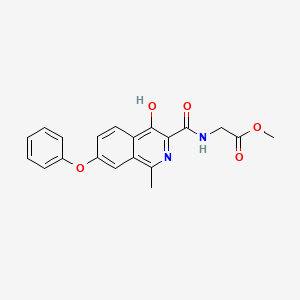

![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1455048.png)
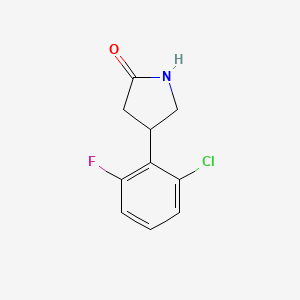
![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)
